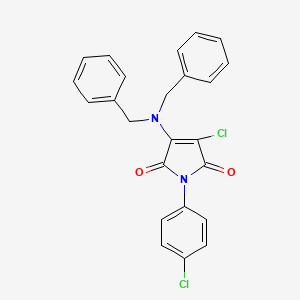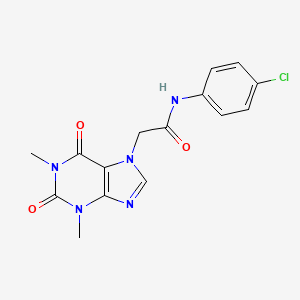![molecular formula C26H25N3O2S2 B11655585 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11655585.png)
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a thiophene ring, and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific ligands and solvents to enhance the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:
- N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE
- N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE
Uniqueness
What sets N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H25N3O2S2 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H25N3O2S2/c1-15-12-13-22(32-15)20-14-18(16-8-6-7-10-19(16)28-20)25(31)29-26-23(24(27)30)17-9-4-2-3-5-11-21(17)33-26/h6-8,10,12-14H,2-5,9,11H2,1H3,(H2,27,30)(H,29,31) |
Clé InChI |
LYPWSQBOXSUJIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655518.png)
![ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate](/img/structure/B11655521.png)
![1-{7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11655534.png)
![5-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B11655540.png)

![N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)

![(5E)-5-[(3-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655555.png)
![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655569.png)
![2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11655573.png)
![1-[4-(Difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B11655581.png)
